molecular formula C12H13N3O B13099916 2-((4-Ethylphenyl)amino)pyrimidin-4(1H)-one

2-((4-Ethylphenyl)amino)pyrimidin-4(1H)-one

Cat. No.: B13099916
M. Wt: 215.25 g/mol
InChI Key: JXONDCIHZSAOSU-UHFFFAOYSA-N
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Description

2-((4-Ethylphenyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group attached to a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylphenyl)amino)pyrimidin-4(1H)-one typically involves the condensation of 4-ethylphenylamine with a pyrimidine derivative under controlled conditions. One common method involves the reaction of 4-ethylphenylamine with 4-chloropyrimidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylphenyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-((4-Ethylphenyl)amino)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((4-Ethylphenyl)amino)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Ethylphenyl)amino)pyrimidine: Similar structure but lacks the carbonyl group at the 4-position.

    2-((4-Methylphenyl)amino)pyrimidin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group.

    2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one: Similar structure but with a chlorine atom instead of an ethyl group.

Uniqueness

2-((4-Ethylphenyl)amino)pyrimidin-4(1H)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-(4-ethylanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3O/c1-2-9-3-5-10(6-4-9)14-12-13-8-7-11(16)15-12/h3-8H,2H2,1H3,(H2,13,14,15,16)

InChI Key

JXONDCIHZSAOSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC=CC(=O)N2

Origin of Product

United States

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